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molecular formula C8H17NO B1346643 N-Cyclohexylethanolamine CAS No. 2842-38-8

N-Cyclohexylethanolamine

Cat. No. B1346643
M. Wt: 143.23 g/mol
InChI Key: MGUMZJAQENFQKN-UHFFFAOYSA-N
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Patent
US04435404

Procedure details

Into 100 g of cyclohexylamine was added 41 g of ethylene chloride and the mixture was stirred at about 160° C. for 10 hours. After cooling the reaction mixture to a room temperature, 100 ml of 10 N-NaOH aqueous solution was added to the reaction mixture and the organic layer was obtained by using a separating funnel and thus obtained organic layer was dried with KOH. KOH was removed by filtration and the mother liquor was distilled under a reduced pressure. 48 Grams of N-(2-hydroxyethyl)cyclohexylamine was obtained as an oily substance. Boiling point: 132°-135° C. (18 mmHg).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:8].[Na+].[CH2:10](Cl)[CH2:11]Cl>>[OH:8][CH2:10][CH2:11][NH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
41 g
Type
reactant
Smiles
C(CCl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at about 160° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to a room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
thus obtained organic layer was dried with KOH
CUSTOM
Type
CUSTOM
Details
KOH was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the mother liquor was distilled under a reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
OCCNC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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